![molecular formula C11H18N4OS B4717801 N-cyclohexyl-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4717801.png)

N-cyclohexyl-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide

Descripción general

Descripción

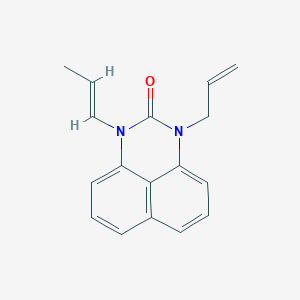

“N-cyclohexyl-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide” is a chemical compound that contains a cyclohexyl group, a triazole ring, and an acetamide group. The presence of these functional groups suggests that it could have interesting chemical properties and potential applications in various fields .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a cyclohexyl ring, a 1,2,4-triazole ring, and an acetamide group. The 1,2,4-triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms. The acetamide group consists of a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in it. The 1,2,4-triazole ring is known to participate in various chemical reactions, particularly those involving nucleophilic substitution at the carbon or nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present in it. For example, the presence of the polar acetamide group could enhance its solubility in polar solvents .Aplicaciones Científicas De Investigación

- Microbes in the Marine Environment : Seawater contains a complex mixture of inorganic and organic compounds, colloids, and gels. Microbes play crucial roles in nutrient cycling, carbon fixation, and ecosystem processes .

- Marine Bacteria and Archaea : These microorganisms are abundant and diverse in marine ecosystems. They contribute to biogeochemical cycles, such as nitrogen and sulfur cycling, and interact with other organisms .

- Marine Microbial Communities : Understanding microbial community structure, interactions, and functional roles is essential. Techniques like metagenomics and full genome sequencing provide insights into microbial diversity and function .

- Marine Biogeochemistry : Microbes influence nutrient availability, carbon sequestration, and greenhouse gas emissions. For instance, cyanobacteria contribute to oxygen production through photosynthesis .

- Symbiotic Interactions : Microbes form symbiotic relationships with corals, sponges, and other marine organisms. These interactions impact host health and ecosystem dynamics .

- Emerging Diseases of Marine Life : Investigating microbial pathogens and their effects on marine organisms is crucial for conservation efforts .

Antibacterial Properties

Research suggests that “CBMicro_036431” exhibits antibacterial properties. It may inhibit the growth of certain bacterial strains, making it a potential candidate for antimicrobial applications. Further studies are needed to explore its mechanism of action and efficacy .

Antifungal Activity

Preliminary data indicate that “CBMicro_036431” possesses antifungal activity. Researchers have observed its inhibitory effects on fungal growth, which could be relevant for agricultural or medical applications .

Environmental Remediation

“CBMicro_036431” might play a role in environmental remediation. Its chemical properties could be harnessed for removing pollutants or enhancing soil health. Investigating its potential in bioremediation processes is warranted .

Drug Discovery

Given its unique structure, “CBMicro_036431” could serve as a scaffold for drug development. Medicinal chemists may explore its derivatives to design novel compounds with therapeutic applications .

Agricultural Applications

Although limited information is available, “CBMicro_036431” could have implications in agriculture. Researchers might investigate its effects on plant growth, disease resistance, or soil microbiota .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-cyclohexyl-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4OS/c1-8-12-11(15-14-8)17-7-10(16)13-9-5-3-2-4-6-9/h9H,2-7H2,1H3,(H,13,16)(H,12,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUTRRHCDCACWTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)SCC(=O)NC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(difluoromethyl)-N-(3-iodophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4717718.png)

![2-(2,5-dichlorobenzoyl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}hydrazinecarbothioamide](/img/structure/B4717727.png)

![2-(4-tert-butylphenyl)-4-[(dimethylamino)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B4717732.png)

![N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide](/img/structure/B4717738.png)

![N-{2-[(phenylsulfonyl)amino]ethyl}-4-morpholinecarboxamide](/img/structure/B4717751.png)

![{2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]ethyl}dimethylamine hydrochloride](/img/structure/B4717752.png)

![N-[(allylamino)carbonyl]benzenecarbothioamide](/img/structure/B4717757.png)

![1-[(4-tert-butylphenoxy)methyl]-N-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-3-carboxamide](/img/structure/B4717765.png)

![3-ethyl-5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4717775.png)

![3-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylpropanamide](/img/structure/B4717778.png)

![N,N,4-trimethyl-2-[(2,4,5-trimethoxybenzoyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B4717785.png)

![5-(2,3-dichlorophenyl)-N-[({3-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}amino)carbonothioyl]-2-furamide](/img/structure/B4717805.png)

![N-(5-chloro-2-methylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4717808.png)